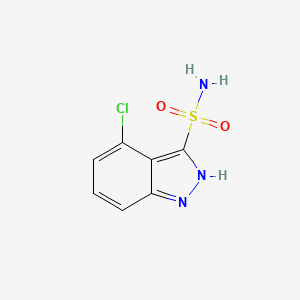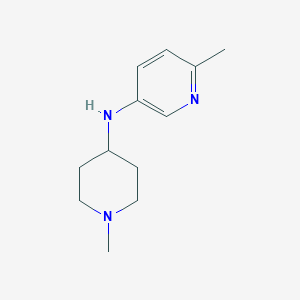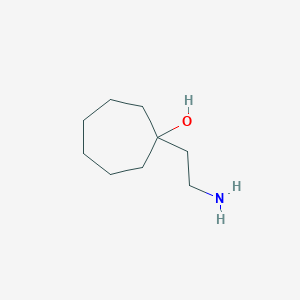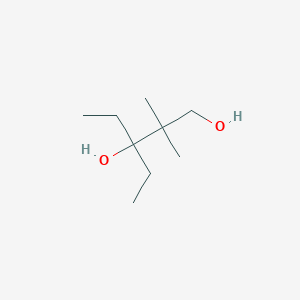
3-Ethyl-2,2-dimethylpentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2,2-dimethylpentane-1,3-diol is an organic compound with the molecular formula C9H20O2 It is a branched diol, meaning it contains two hydroxyl groups (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2-dimethylpentane-1,3-diol typically involves the reaction of 3-ethyl-2,2-dimethylpentane with a suitable oxidizing agent to introduce the hydroxyl groups. One common method is the hydroboration-oxidation reaction, where the alkene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the desired diol.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,2-dimethylpentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Alkyl chlorides.
Scientific Research Applications
3-Ethyl-2,2-dimethylpentane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,2-dimethylpentane-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions. In biological systems, the compound may interact with enzymes and receptors, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-ethylpentane: A similar branched hydrocarbon without hydroxyl groups.
3-Ethyl-2,3-dimethylpentane: Another branched hydrocarbon with a different substitution pattern.
2,3-Dimethylpentane: A simpler branched hydrocarbon with fewer carbon atoms.
Uniqueness
3-Ethyl-2,2-dimethylpentane-1,3-diol is unique due to the presence of two hydroxyl groups, which significantly alter its chemical properties and reactivity compared to similar hydrocarbons. These hydroxyl groups enable the compound to participate in a wider range of chemical reactions and interactions, making it valuable in various applications.
Properties
Molecular Formula |
C9H20O2 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
3-ethyl-2,2-dimethylpentane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-5-9(11,6-2)8(3,4)7-10/h10-11H,5-7H2,1-4H3 |
InChI Key |
VESUSJJEECETDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C(C)(C)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


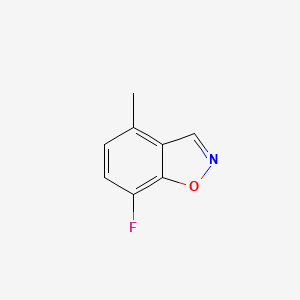
![1-{[(1,3-Thiazol-5-ylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13270565.png)

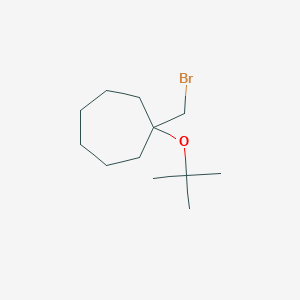
![{4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13270586.png)

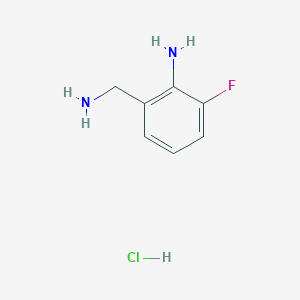
![5-Oxa-2-azaspiro[3.5]non-7-ene](/img/structure/B13270598.png)
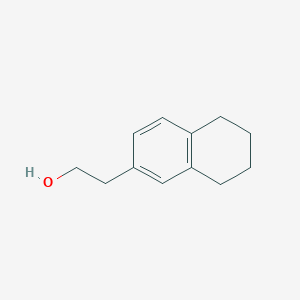
![3-Ethyl-6-(propan-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13270610.png)

